7-methoxy-1-benzofuran-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-methoxy-1-benzofuran-4-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives have been synthesized by the reaction of substituted N - (4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature . The reaction was terminated by adding trichloroacetic acid (28% w/v) followed by the addition of thiobarbituric acid (1% w/v) .Molecular Structure Analysis

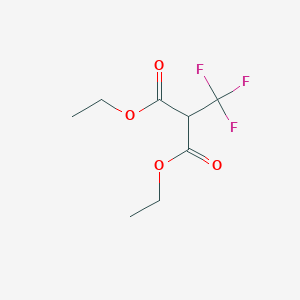

The molecular structure of “7-methoxy-1-benzofuran-4-carboxylic acid” can be represented by the formula C10H8O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Benzofuran and its derivatives undergo various chemical reactions. For instance, it undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole . The reaction mixture containing an aliquot of the homogenate protein was incubated at 37°C for 1 h in the absence (control) or presence of 10 and 100 μM concentrations of the benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methoxy-1-benzofuran-4-carboxylic acid” include a molecular weight of 206.2 . It has a storage temperature of room temperature and comes in a powder form .作用機序

Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019 successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Safety and Hazards

“7-methoxy-1-benzofuran-4-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-benzofuran-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the starting material, followed by oxidation and decarboxylation reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "methanol", "sulfuric acid", "sodium hydroxide", "potassium permanganate", "acetic anhydride", "pyridine", "chloroform" ], "Reaction": [ "Protection of 2-hydroxybenzoic acid by reaction with acetic anhydride and pyridine to form acetylated intermediate", "Oxidation of acetylated intermediate with potassium permanganate in sulfuric acid to form 7-acetoxy-1-benzofuran-4-carboxylic acid", "Decarboxylation of 7-acetoxy-1-benzofuran-4-carboxylic acid by reaction with sodium hydroxide in methanol to yield 7-acetoxy-4-methoxybenzofuran", "Removal of acetyl group by reaction with sodium hydroxide in methanol to yield 7-methoxy-4-hydroxybenzofuran", "Oxidation of 7-methoxy-4-hydroxybenzofuran with potassium permanganate in sulfuric acid to yield 7-methoxy-1-benzofuran-4-carboxylic acid" ] } | |

CAS番号 |

33401-32-0 |

製品名 |

7-methoxy-1-benzofuran-4-carboxylic acid |

分子式 |

C10H8O4 |

分子量 |

192.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。